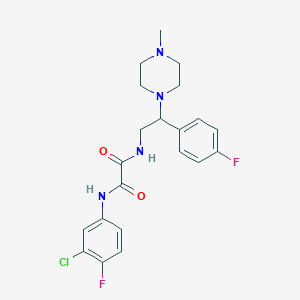

2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

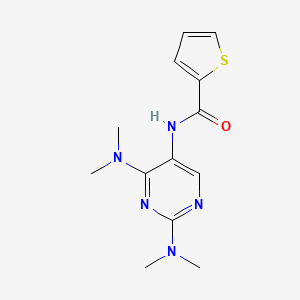

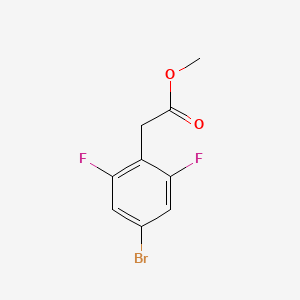

The compound seems to be a complex organic molecule that likely contains an isoindole core structure, which is a type of heterocyclic compound . The molecule also appears to have a nitro group (-NO2) and a fluorophenyl group (C6H4F), which are common functional groups in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile have been synthesized following a 'green protocol’ .Scientific Research Applications

Synthesis Methods

Various synthetic approaches and modifications to the core structure of 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione and its related compounds have been explored:

Microwave-Assisted Synthesis

An efficient synthesis method for N-(arylaminomethyl)-phthalimides, closely related to the chemical structure , was described. The process involved the reaction of N-hydroxymethylphthalimide with aryl- and [1,2,4-triazol-3 and 4-yl]-amines, facilitated by both conventional and microwave-mediated methods. The microwave-assisted synthesis was highlighted for its rapidity and high yield. This method also proposed different mechanisms for the formation of these compounds based on the phase (solution vs. microwave-accelerated conditions) (Sena et al., 2007).

Herbicidal Applications and Synthesis

A compound structurally similar to the chemical was synthesized and identified for its herbicidal activity. This included the synthesis of novel compounds starting from 5-fluoro-2-nitrophenol and evaluating their efficacy as herbicides, with some showing promise comparable to commercial herbicides (Huang et al., 2005).

Structural and Activity Studies

Research has also focused on the crystal structure analysis and potential biological activities of these compounds:

Crystal Structure Analysis

Detailed structural determination through X-ray single crystal diffraction was conducted on a compound related to the chemical . The study provided insights into the molecular structure, which can be crucial for understanding the reactivity and interaction of the compound with various biological targets (Ming-zhi et al., 2005).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, structurally similar to the chemical , have been studied for their anticancer activities. The presence of different substituents was found to significantly impact their cytotoxic effects on various cancer cell lines, indicating the potential of structural modification to enhance biological activity (Tan et al., 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activities . The interaction often involves the formation of bonds between the indole derivative and the target receptor, which can lead to changes in the receptor’s function .

Biochemical Pathways

Indole derivatives are known to affect various pathways, leading to a broad spectrum of biological activities . These activities can result in downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound

This compound, like other indole derivatives, shows promise in various therapeutic applications due to its potential broad-spectrum biological activities .

properties

IUPAC Name |

2-(4-fluorophenyl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN2O4/c15-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(20)21)7-12(11)14(16)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCBEWYYYXZKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)

![N-(4-chlorophenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2575632.png)

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)

![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)